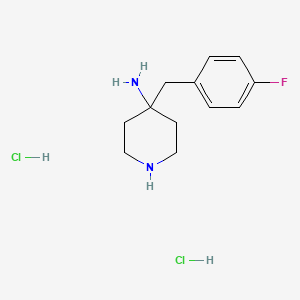

![molecular formula C9H10N2O4 B2662293 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid CAS No. 1538465-86-9](/img/structure/B2662293.png)

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is a compound with the molecular formula C8H10N2O2 . It is a solid substance and is stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid involves a 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This results in the formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides, which are then converted to corresponding differentiated diamides .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2/c11-8(12)7-5-6-3-1-2-4-10(6)9-7/h5H,1-4H2,(H,11,12) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

The compound has been used in the synthesis of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused meso-tetraarylchlorins . These chlorins have shown promising results in photodynamic therapy (PDT) applications .Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.18 . It is a solid substance and is stored in a dry environment at temperatures between 2-8°C .科学研究应用

Synthesis and Functionalization

- Experimental and Theoretical Studies : Studies have explored the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide through reaction with 2,3-diaminopyridine, and the formation of 3H-imidazo[4,5-b]pyridine derivatives. The reaction mechanisms have been examined both experimentally and theoretically (Yıldırım, Kandemirli, & Demir, 2005).

Electrochemical Synthesis Approaches

- Electrogenerated Base Promoted Synthesis : An electrochemical strategy for synthesizing 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones has been described. This process uses an electrogenerated base and a multicomponent condensation approach in environmentally benign conditions (Veisi, Maleki, & Jahangard, 2015).

Novel Synthetic Routes

- Suzuki-Miyaura Cross-Coupling Methodology : A new synthetic route to 3-(heteroaryl) tetrahydropyrazolo[3,4-c]pyridines was developed using Suzuki-Miyaura cross-coupling, allowing diverse substituents at the C3 position of the tetrahydropyrazolo[3,4-c]pyridine skeleton (Kemmitt et al., 2014).

Condensation Reactions

- Condensation with Itaconic Acid and Maleic Anhydride : Substituted 5-amino-4-arylpyrazoles, upon condensation with itaconic acid, form substituted tetrahydropyrazolo[1,5-a]pyrimidines. This indicates the versatility of these compounds in forming diverse structures (Filimonov et al., 2013).

Photophysical Characterization

- Synthesis and Photophysical Characterization : New types of stable 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins and bacteriorins have been synthesized. These compounds show potential for biomedical applications, as indicated by detailed absorption and fluorescence spectral and quantum yield measurements (Pereira et al., 2011).

Regiodirection in Synthesis

- α-aminoazoles in Synthesis of Heterocycles : The reaction of aminoazoles with hexafluoroacetylacetone led to the formation of different pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]-pyridine, depending on the process conditions. This highlights the regiodirectional potential of tetrahydropyrazolo compounds (Petrov, Emelina, & Selivanov, 2008).

Carbo[3+3] Cyclocondensation Reactions

- Novel Method for Synthesis of Tetrahydropyrazolo[1,5-b]quinazolines : This study describes a cyclocondensation method leading to aryl-substituted tetrahydropyrazolo[1,5-b]quinazolines, demonstrating the compound's utility in complex heterocyclic syntheses (Orlov & Sidorenko, 2012).

Three-Component Synthesis

- One-Pot Synthesis of Pyridin-6-Ones : A novel one-pot synthesis involving multicomponent reactions for creating a library of tetrahydropyrazolo[3,4-b]pyridin-6-ones demonstrates the compound's applicability in creating diverse molecular libraries (Petrova et al., 2014).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-8(13)6-5-3-1-2-4-11(5)10-7(6)9(14)15/h1-4H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVCDCOAAMJBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C(=N2)C(=O)O)C(=O)O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid](/img/structure/B2662210.png)

![[4-Fluoro-2-(propoxymethyl)phenyl]methanamine](/img/structure/B2662214.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2662216.png)

![N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2662219.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide](/img/structure/B2662221.png)

![2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile](/img/structure/B2662222.png)

![1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole](/img/structure/B2662226.png)

![(Z)-4-((3-(4-(4-chlorophenyl)thiazol-2-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene)amino)benzenesulfonamide](/img/structure/B2662227.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2662228.png)

![1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2662230.png)